molecular formula C18H18O5 B1358256 Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate CAS No. 937601-96-2

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate

Cat. No.: B1358256
CAS No.: 937601-96-2
M. Wt: 314.3 g/mol
InChI Key: HESYPUBGQJIVBK-UHFFFAOYSA-N
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Description

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is an organic compound belonging to the benzyl ester family. It is a white, crystalline powder known for its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate typically involves the esterification of 3-(2-(3-acetylphenoxy)ethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate: Differing in the position of the acetyl group on the phenoxy ring.

    Ethyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate: Differing in the ester group (ethyl instead of methyl).

    Methyl 3-(2-(3-hydroxyphenoxy)ethoxy)benzoate: Differing in the functional group (hydroxy instead of acetyl)

Properties

IUPAC Name

methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESYPUBGQJIVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594789
Record name Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-96-2
Record name Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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